Bismuth hydroxide

Description

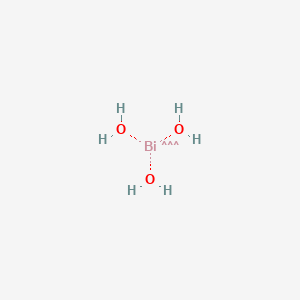

Structure

2D Structure

Properties

InChI |

InChI=1S/Bi.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQAJTTVJUUIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Bi] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065053 | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish-white solid; [Merck Index] White or yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Bismuth hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-43-0 | |

| Record name | Bismuth hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bismuth Hydroxide and Derived Nanostructures

Aqueous Precipitation and Co-precipitation Techniques

Aqueous precipitation is a widely utilized and straightforward method for synthesizing bismuth hydroxide (B78521). This technique involves the reaction of a soluble bismuth salt, most commonly bismuth nitrate (B79036) (Bi(NO₃)₃), with a basic solution to induce the precipitation of insoluble Bi(OH)₃. Co-precipitation is a variation of this method where other metal hydroxides are precipitated simultaneously with bismuth hydroxide to create composite materials. taylorandfrancis.com

Controlled pH Synthesis Strategies

The pH of the reaction medium is a critical parameter in the synthesis of this compound, as it directly influences the hydrolysis of Bi³⁺ ions and the subsequent nucleation and growth of Bi(OH)₃ particles. The synthesis is typically carried out by adjusting the pH of a bismuth nitrate solution by adding a base, such as sodium hydroxide (NaOH) or aqueous ammonia (B1221849) (NH₃·H₂O).

The transformation of bismuth nitrate to this compound is highly dependent on the pH value. For instance, in certain microwave-assisted hydrothermal syntheses, amorphous products are obtained under acidic pH conditions, while crystalline phases form at alkaline pH values of 12 or higher. researchgate.net The controlled, dropwise addition of the precipitating agent is crucial to maintain a uniform pH throughout the solution, which is essential for achieving a narrow particle size distribution. In a typical procedure, a solution of bismuth nitrate is prepared, and a base is added slowly with constant stirring until a target pH, often in the range of 5.5 to 10, is reached, initiating the precipitation of this compound. google.com Some methods involve a two-step pH adjustment, where an initial pre-precipitate is formed at a lower pH, followed by the addition of more base to raise the pH and promote the conversion to and aging of the final Bi(OH)₃ product. google.com

Influence of Reaction Parameters on Particle Morphology and Size

Beyond pH, several other reaction parameters significantly affect the morphology and size of the resulting this compound particles. These include the concentration of reactants, reaction temperature, stirring speed, and the presence of surfactants or dispersing agents.

The concentration of the bismuth precursor and the precipitating agent can influence the nucleation and growth rates, thereby affecting particle size. malayajournal.org The use of dispersing agents, such as polyethylene (B3416737) glycol or sodium dodecylbenzenesulfonate, is a common strategy to prevent the agglomeration of newly formed particles. google.com

The reaction temperature also plays a role in the final product characteristics. Aging the precipitated suspension at temperatures below 90°C can enhance the crystallinity of the this compound. google.com However, higher temperatures can lead to the dehydration of this compound to form bismuth oxide (Bi₂O₃).

The choice of precipitating agent can also impact the final product. While both sodium hydroxide and ammonia are commonly used, the specific conditions of their addition, such as flow rate, can be controlled to fine-tune the particle characteristics. google.com For example, in the synthesis of bismuth oxide nanoparticles via a co-precipitation method, the properties of the obtained nanoparticles vary depending on the concentration of the precursor solution, stirring speed, temperature, and pH value. malayajournal.org

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing well-defined crystalline nanostructures of this compound. These methods involve carrying out the chemical reaction in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. In hydrothermal synthesis, water is used as the solvent, whereas solvothermal synthesis employs a non-aqueous solvent. rsc.org

These techniques offer excellent control over the size, shape, and crystallinity of the nanoparticles by tuning the reaction parameters. rsc.org The elevated temperature and pressure facilitate the dissolution and recrystallization of the initially formed amorphous precipitate into crystalline nanostructures.

Formation of this compound Nanostructures via Ethanol-Thermal Methods

Ethanol-thermal synthesis, a type of solvothermal method where ethanol (B145695) is the solvent, has been employed to produce bismuth-based nanostructures. scielo.org.co In a typical ethanol-thermal process for preparing bismuth nanostructures, this compound can be an intermediate. scielo.org.co For instance, in the synthesis of Bi/Bi(OH)₃ composite nanochains, a solution containing a bismuth salt is heated in a solvent mixture which can include ethanol, leading to the formation of the desired nanostructures. researchgate.net The use of organic solvents like ethanol can influence the dielectric constant of the medium and the solubility of the precursors, thereby affecting the morphology of the final product. In some microwave-assisted solvothermal syntheses, the power level and precursor concentration in an ethanol-water system determine whether this compound or bismuth oxide is formed. umsha.ac.irhep.com.cn For example, at a low microwave power level (120 W) and a low precursor concentration (0.01 mol/L) in an ethanol-water medium, this compound micro-flakes are produced. hep.com.cn

Impact of Temperature and Pressure on Crystallization

Temperature and pressure are key parameters in hydrothermal and solvothermal synthesis, exerting significant influence on the crystallization process of this compound and its derivatives. Increasing the reaction temperature generally leads to an increase in particle size and enhanced crystallinity. researchgate.netresearchgate.net For example, in the hydrothermal synthesis of bismuth oxide nanoparticles, the average particle size was observed to increase as the reaction temperature was raised from 70°C to 120°C. researchgate.netaip.org This is attributed to the fact that higher temperatures provide more energy for ions to diffuse and for the complete precipitation and growth of larger nanoparticles. researchgate.net

The pressure within the autoclave, which is a function of the solvent and the reaction temperature, also plays a crucial role. High pressure can increase the solubility of the reactants and influence the nucleation and growth kinetics of the crystals. cas.cz In the context of bismuth-based materials, hydrothermal treatment at temperatures up to 220°C is used to transform precipitated ions into crystalline nanoparticles. rsc.orgrsc.org The specific temperature and pressure conditions can be manipulated to favor the formation of particular crystalline phases and morphologies, such as nanorods, nanowires, or nanoplatelets. rsc.orgrsc.orgrsc.org

Sol-Gel Routes for this compound Precursors

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. While often used to synthesize metal oxides directly, the sol-gel process can also be employed to create this compound as a precursor, which can then be further processed. scispace.com

In a typical sol-gel synthesis of bismuth-containing materials, a bismuth precursor, such as bismuth nitrate or bismuth acetate, is dissolved in a suitable solvent, often in the presence of a complexing agent like citric acid or a solvent like 2-methoxyethanol. scispace.comugm.ac.idajer.org The solution undergoes hydrolysis and polycondensation reactions to form a sol. With further processing, such as aging and heating, the sol transitions into a gel. This gel, which can be considered a network containing this compound or oxy-hydroxide species, can then be dried and, if desired, calcined at higher temperatures to yield bismuth oxide. ugm.ac.idajer.org The use of surfactants like polyethylene glycol (PEG) is common to prevent agglomeration of the particles during the process. ugm.ac.idajer.org The structural and electrical properties of the final product are highly dependent on the nature of the precursor solution, deposition conditions, and subsequent heat treatments. scispace.com

Utilization of Bismuth Salts and Organic Complexing Agents

The synthesis of this compound and its subsequent conversion to bismuth oxide nanostructures frequently employs bismuth salts, with bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) being a common precursor. nih.govugm.ac.id In these methods, organic complexing agents play a crucial role in controlling the reaction kinetics, particle size, and morphology. Agents like citric acid, polyethylene glycol (PEG), and gelatin are often utilized. nih.govugm.ac.id

In a typical sol-gel synthesis, bismuth nitrate is dissolved in a solvent, often nitric acid, and then mixed with an organic agent such as citric acid. ugm.ac.idrsc.orgajer.org The organic molecule acts as a complexing or chelating agent, forming a stable complex with the bismuth ions (Bi³⁺). ugm.ac.id This chelation moderates the hydrolysis and condensation reactions, preventing rapid, uncontrolled precipitation. Surfactants or dispersing agents like polyethylene glycol (PEG 600 or PEG-20000) are also added to prevent the agglomeration of the nanoparticles as they form. nih.govugm.ac.idrsc.org The use of these organic molecules is a key strategy for directing the crystal growth and achieving specific nanostructure morphologies. rsc.org For instance, in one method, Bi(NO₃)₃·5H₂O was dissolved along with citric acid, and PEG-20000 was added to the solution, which was then heated to produce the final material. nih.gov

The table below summarizes typical reactants used in these synthesis methods.

| Bismuth Salt | Organic Complexing/Capping Agent | Solvent | Reference |

| Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) | Citric acid, Polyethylene glycol (PEG 6000) | Nitric acid (HNO₃) | ugm.ac.id |

| Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) | Citric acid, Polyethylene glycol (PEG 600) | Nitric acid (HNO₃) | rsc.orgajer.org |

| Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) | Citric acid, Polyethylene glycol (PEG-20000) | Nitric acid (HNO₃) | nih.gov |

| Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) | Gelatin | Not Specified | nih.gov |

Gel Formation and Controlled Decomposition Pathways

Following the initial mixing of the bismuth salt and the organic complexing agent, the sol-gel process proceeds with the formation of a sol, which is a colloidal suspension of solid particles in a liquid. rsc.orgajer.org Upon heating and stirring, this sol transforms into a gel—a three-dimensional network structure that traps the solvent within its pores. rsc.orgajer.orgsciencemadness.org For example, a sol solution can be heated to around 80-100 °C for several hours to facilitate the formation of a yellowish gel. rsc.orgajer.orgdoaj.org

The crucial next step is the controlled decomposition of this gel via thermal treatment, such as calcination. The gel is first dried, often at a relatively low temperature (e.g., 100-120 °C), to remove the solvent and yield a precursor powder. ugm.ac.idrsc.org This precursor is then calcined at higher temperatures (e.g., 300-700 °C). nih.govdoaj.org During calcination, the organic components are burned off, and the this compound or bismuth oxy-nitrate intermediates decompose to form crystalline bismuth oxide (Bi₂O₃). sciencemadness.orgdoaj.org The final properties of the Bi₂O₃ nanoparticles, including their crystalline phase (e.g., α-Bi₂O₃, β-Bi₂O₃) and particle size, are highly dependent on the calcination temperature and duration. ugm.ac.iddoaj.orgresearchgate.net Higher calcination temperatures generally lead to larger particle sizes and can influence the crystal structure. ugm.ac.idresearchgate.net This method provides a significant advantage over direct thermal decomposition of this compound, which requires temperatures of at least 400 °C for the conversion to bismuth oxide. sciencemadness.orgresearchgate.net

The decomposition pathway can be summarized as:

Research has shown that mechanochemical activation, such as high-energy ball milling of the initial Bi(OH)₃, can introduce lattice defects and reduce the energy required for this decomposition. core.ac.ukresearchgate.net

Electrochemical Synthesis Methods

Anodic Oxidation Processes for this compound Formation

Electrochemical methods, specifically anodic oxidation, provide a direct route for synthesizing this compound and related oxide films. In this process, a bismuth metal electrode serves as the anode. When a voltage is applied in an appropriate aqueous electrolyte, the bismuth metal is oxidized.

The process can be tailored to produce different structures. For instance, a white this compound layer can be formed on a substrate through electrodeposition from a bismuth nitrate solution. espublisher.com This layer is typically annealed to form the final bismuth oxide film. espublisher.com The formation of bismuth oxide via anodic stripping of a pre-deposited bismuth film is favored in alkaline electrolytes (e.g., pH 10), where the presence of hydroxide ions facilitates the reaction. acs.org The applied potential is a critical variable; for example, applying a potential more positive than 0.5 V (vs. Ag/AgCl) can increase the formation of Bi₂O₃. acs.org

Studies have demonstrated the synthesis of complex bismuth oxide-hydroxide structures through anodic oxidation. In one case, the anodization of bismuth in an aqueous solution of p-toluenesulfonic acid resulted in the formation of a product with the composition Bi₆O₄(OH)₄₆, confirming the incorporation of hydroxide groups into the anodically formed layer. researchgate.net

Electrolytic Preparation of Bismuth Oxide Nanoparticles from this compound

The electrolytic method can be used to prepare bismuth oxide nanoparticles, often involving this compound as a key intermediate. In one common setup, a bismuth rod is used as the anode and a graphite (B72142) rod as the cathode in an alkaline electrolyte solution, such as sodium hydroxide (NaOH). ajbasweb.com When a voltage is applied, the bismuth anode oxidizes to form Bi³⁺ ions. ajbasweb.com These ions then react with the hydroxide ions (OH⁻) present in the basic medium to form this compound, which subsequently converts to bismuth oxide. ajbasweb.com The voltage applied between the electrodes influences the rate of nanoparticle formation and their final size. ajbasweb.com

Another approach is a two-step process where this compound is first synthesized via chemical precipitation using bismuth nitrate and a precipitant like ammonium (B1175870) hydroxide. hanrimwon.comresearchgate.net The resulting this compound is then thermally decomposed to form bismuth oxide nanoparticles. hanrimwon.comresearchgate.net These oxide nanoparticles can then be subjected to a further electrochemical reduction step to produce pure bismuth nanoparticles. hanrimwon.comresearchgate.net This highlights the role of this compound as a precursor in multistep electrochemical synthesis routes.

Green Synthesis Strategies for this compound-Derived Nanomaterials

Biogenic Synthesis using Plant Extracts

Green synthesis has emerged as an eco-friendly, cost-effective, and simple alternative for producing bismuth-based nanomaterials. researchgate.netbepls.com This approach utilizes extracts from various parts of plants, such as leaves, fruits, and roots, which are rich in phytochemicals. researchgate.netnih.gov These natural compounds, including polyphenols, flavonoids, tannins, and terpenoids, act as reducing and capping/stabilizing agents, eliminating the need for toxic chemicals. researchgate.netacs.org

The process typically involves preparing an aqueous extract of the plant material. orientjchem.orgnih.gov A bismuth salt solution, commonly bismuth nitrate, is then added to the plant extract. orientjchem.org The phytochemicals in the extract reduce the bismuth ions (Bi³⁺) and stabilize the resulting nanoparticles, preventing their aggregation and controlling their growth. nih.govorientjchem.org The reaction often proceeds at room temperature or slightly elevated temperatures (e.g., 90°C). orientjchem.orgnih.gov For instance, bismuth oxide nanoparticles have been successfully synthesized using extracts from Mentha pulegium (pennyroyal), Chenopodium album, Citrus limon (lemon), and Millettia pinnata. nih.govacs.orgorientjchem.orgresearchgate.net The resulting nanoparticles are often calcined at high temperatures (e.g., 500-550°C) to obtain the final crystalline bismuth oxide product. orientjchem.orgnih.gov

The table below provides examples of plant extracts used for the green synthesis of bismuth-based nanostructures.

| Plant Species | Plant Part Used | Resulting Nanostructure | Size (nm) | Morphology | Reference |

| Mentha pulegium | Leaves | Bi₂O₃ NPs | ~150 | Round | nih.govnih.gov |

| Chenopodium album | Leaves | α-Bi₂O₃ NPs | 79.99 | Spherical | orientjchem.org |

| Coldenia procumbens | Leaves | BiONPs | - | Crystalline | nih.govacs.org |

| Citrus limon | Leaves | BiONPs | - | - | nih.govacs.org |

| Murraya koenigii | Leaves | BiONPs | - | - | nih.govacs.org |

| Millettia pinnata | Pods | α and β-Bi₂O₃ | 25-70 | Rod and Flake-like | researchgate.net |

| Beta vulgaris | - | Bi₂O₃ NPs | 30.28 | Sheet cluster | nih.gov |

| Gossypium | - | Bi₂O₃ NPs | 90 | Polygonal | nih.gov |

Environmentally Benign Precursor Routes

The synthesis of bismuth compounds is increasingly moving towards environmentally friendly methods that utilize less hazardous materials and conditions. dicames.online Hydrothermal synthesis, for instance, is considered a viable "eco-benign" alternative for producing bismuth-based nanoparticles. nih.gov This method offers several advantages, including the use of simpler equipment, lower processing temperatures, and the absence of catalysts, which contributes to a more sustainable process. nih.gov By adjusting parameters such as temperature, time, and precursor concentration, the hydrothermal process allows for precise control over the size and shape of the resulting particles. nih.gov

One approach involves the precipitation of this compound from a bismuth nitrate solution using an ammonium hydroxide solution. nih.gov The resulting precipitate can then be washed to neutralize its pH. nih.gov This this compound can serve as a direct precursor for the synthesis of other bismuth compounds, such as bismuth oxide, through subsequent hydrothermal treatment in a microwave reactor. nih.gov

Solution-gel routes also present an environmentally conscious pathway. academie-sciences.frresearchgate.net These methods often use water as a solvent and employ chelating agents like citric acid to form stable, soluble metal complexes. researchgate.net This approach allows for molecular-level mixing of precursors, leading to a high degree of homogeneity in the final material. researchgate.net The use of such aqueous solution-gel methods can significantly lower the crystallization temperature required to form the desired oxide phases, often to as low as 525 °C, compared to traditional solid-state syntheses that demand much higher temperatures and longer reaction times. researchgate.net

Advanced Mechanical Activation Techniques

Mechanical activation has emerged as a significant physical method for altering the chemical and physical properties of materials. Techniques like high-energy ball milling are employed to induce structural changes, reduce particle size, and enhance the reactivity of compounds like this compound.

High Energy Ball Milling for Sub-micrometer and Nano-sized Particles

High-energy ball milling is a powerful technique for transforming micrometer-sized this compound particles into sub-micrometer and nano-sized domains. researchgate.netutrgv.edu This process involves subjecting the powder to intense mechanical forces and collisions with milling balls, which leads to particle size reduction. rsc.org Research has shown that milling this compound for a short duration, such as 15 minutes, is sufficient to achieve this transformation. utrgv.edu The energy transferred to the powder during this process, typically in the range of 450–750 kJ/g, facilitates the reduction in particle size. researchgate.netutrgv.edu This technique is recognized for its ability to refine grains and increase the uniformity of particle distribution. mdpi.com While milling time and speed are significant factors, the ball-to-powder ratio is considered to have a minor effect on the final crystalline size of the milled nanoparticles. researchgate.net

Impact of Mechanical Activation on Decomposition Energy

The process effectively lowers the energy required for the thermal decomposition of this compound into bismuth oxide and water (2Bi(OH)₃ → Bi₂O₃ + 3H₂O). utrgv.edu This reduction in decomposition energy is beneficial in applications such as nano-thermites, where a more reactive oxidizer enhances the pressure discharge capabilities of the energetic formulation. researchgate.netutrgv.edu

Table 1: Effect of Mechanical Activation on this compound Decomposition Energy

| Property | Before Activation | After Activation (10-15 min milling) |

|---|

| Decomposition Energy | ~107 J/g | ~82 J/g |

This table presents illustrative data based on reported findings.

Surface-Mediated Synthesis Approaches for this compound Nanoparticles

Surface-mediated synthesis techniques offer precise control over the nucleation and growth of nanoparticles by utilizing surfaces or capping agents to direct the formation of the material. These methods are crucial for producing nanoparticles with well-defined sizes and morphologies, preventing agglomeration. rsc.org

In these syntheses, surfactants or polymers are often employed. For example, in a sol-gel synthesis of bismuth oxide, a small amount of polyethylene glycol (PEG) can be used as a surfactant to prevent the agglomeration of newly formed particles. rsc.org The polymerization of hydroxide precursors produces a porous gel that, upon heating, yields ultrafine porous oxides. rsc.org

A more direct example of surface mediation is the use of designer micelles as capping agents. In one study, glycine-derived micelles were used to prepare and stabilize bismuth oxide nanoparticles. rsc.org The functional groups of the micelles, such as the carboxylic acid group, interact with and stabilize the surface of the nanoparticles, controlling their growth and preventing them from clumping together. rsc.org This approach allows for the synthesis of crystalline, quasi-spherical nanoparticles with a controlled average size. rsc.org Other surface-mediated techniques applicable to bismuth-based nanoparticles include electrochemical methods, chemical polymerization, and chemical vapor deposition (CVD). rsc.orgresearchgate.net

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 10176229 |

| Bismuth nitrate | 104870 |

| Bismuth oxide | 14776 |

| Ammonium hydroxide | 14923 |

| Water | 962 |

| Citric acid | 311 |

| Polyethylene glycol | 174 |

Advanced Characterization Techniques for Bismuth Hydroxide and Its Transformations

Spectroscopic Investigations

Spectroscopic techniques are vital for probing the functional groups and electronic properties of bismuth hydroxide (B78521) and its derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govlibretexts.org The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. nih.gov

In the study of bismuth hydroxide and its transformation products, FTIR is used to identify key functional groups. For example, the presence of hydroxyl (-OH) groups is a defining characteristic of this compound. The IR peaks at positions 518 cm⁻¹ and 820 cm⁻¹ can confirm the formation of bismuth oxide, while a peak around 1040 cm⁻¹ corresponds to this compound. researchgate.net FTIR spectra can also identify vibrations of Bi-O and Bi-O-Bi functional groups in bismuth oxide composites. researchgate.net The presence of water molecules and nitrate (B79036) groups in precursor materials can also be detected. researchgate.net

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy (DRS) is a key technique for characterizing the electronic band structure of semiconductor materials. fishersci.ca By measuring the reflectance of a powdered sample over a range of UV and visible wavelengths, the band gap energy (Eg) can be determined. fishersci.ca This is a critical parameter for applications such as photocatalysis.

The absorption edge in the DRS spectrum corresponds to the energy required to excite an electron from the valence band to the conduction band. The band gap can be estimated from a Tauc plot, which relates the absorption coefficient to the photon energy. For example, the optical band gap of CaBi₂O₂(CO₃)₂ (CBOC) was estimated to be 3.95 eV from DRS data. rsc.org Similarly, the band gap energies of Bi₂O₃ and (BiO)₂CO₃ have been estimated from their respective UV-Vis diffuse reflectance spectra. researchgate.net Studies have shown that factors such as stoichiometry can influence the absorption edge and, consequently, the measured band gap of bismuth-based materials. aip.org

Electron Microscopy and Imaging Techniques

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface topography and morphology of a material. mdpi.com In SEM, a focused beam of electrons is scanned across the sample's surface, and the interactions between the electrons and the sample generate various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. mdpi.com Secondary electron imaging is the most common mode for revealing surface features with high resolution. mdpi.com

For the study of this compound and its derivatives, SEM is essential for visualizing the particle shape, size, and aggregation state. rsc.orgmatec-conferences.org For example, SEM images can reveal whether the synthesized this compound consists of nanoparticles, nanorods, nanosheets, or larger agglomerates. This morphological information is critical as it can significantly influence the material's properties, such as its surface area and reactivity.

SEM is also invaluable for observing morphological changes that occur during the transformation of this compound. For instance, the thermal decomposition of this compound to bismuth oxide can be monitored by acquiring SEM images at different stages of the process, revealing changes in particle size, shape, and porosity. matec-conferences.org In composite materials, SEM can show the distribution of this compound or oxide particles within a matrix. rsc.org When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique often integrated with SEM, it is possible to perform elemental mapping of the surface, confirming the spatial distribution of bismuth and other elements. rsc.orgnih.gov

| Technique | Information Obtained | Application to this compound |

| Scanning Electron Microscopy (SEM) | High-resolution images of surface topography and morphology. mdpi.com | - Visualization of particle size, shape, and aggregation. - Observation of morphological changes during transformations. - Analysis of the surface structure of composite materials. rsc.orgmatec-conferences.org |

Transmission Electron Microscopy (TEM) for Nanostructure Visualization and Particle Size

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanostructure and determining the particle size of bismuth-based materials. For instance, in the synthesis of bismuth oxide (BiO) nanoparticles, TEM analysis revealed approximately spherical particles with sizes ranging from 18 to 36 nm. mkjc.in This finding was consistent with results obtained from X-ray diffraction (XRD) analysis. mkjc.in

The morphology and size of nanoparticles can be influenced by synthesis conditions. For example, in the synthesis of bismuth telluride (Bi₂Te₃) nanoparticles, increasing the reaction time from 8 to 24 hours led to the formation of rod-like structures approximately 100 nm in length and 20 nm in diameter, in addition to nanoparticles. researchgate.net This demonstrates the role of reaction kinetics in controlling the final morphology of the nanostructures.

Furthermore, TEM can be used to study the growth and morphology of various bismuth compound nanostructures. By adjusting synthesis parameters like reaction time and temperature, different morphologies such as nanospheres, nanowires, nanorods, and nanoplates can be achieved. rsc.org For example, TEM images of Bi₂S₃ nanostructures showed a transformation from nanoflowers to nanorods by controlling the reaction time. rsc.org

In another study on bismuth oxide (β-Bi₂O₃) nanoparticles, high-resolution TEM (HRTEM) was employed to characterize the nanostructured system. scirp.org By creating a supercell from the unit cell, a larger nanoparticle with a cuboctahedral shape and a width of 10.86 nm was constructed for simulation purposes to compare with experimental HRTEM images. scirp.org

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) and Energy-Dispersive X-ray (EDX) for Elemental Mapping

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) coupled with Energy-Dispersive X-ray (EDX) spectroscopy is an effective combination for the elemental mapping and characterization of nanoparticles. researchgate.netnih.gov The contrast in HAADF-STEM images is strongly related to the atomic number (Z-contrast), causing elements with higher atomic numbers to appear brighter. researchgate.netnih.gov This makes it particularly useful for identifying heavy elements like bismuth within a material matrix.

This technique has been successfully used to identify and characterize various nanoparticles, including gold nanocrystals in pyrite (B73398) and uranium nanocrystals in atmospheric aerosols. researchgate.netnih.gov In the context of bismuth compounds, HAADF-STEM can provide high-resolution images of the nanostructure, while EDX mapping confirms the elemental composition and distribution. For example, in the study of bismuth ferrite (B1171679) (BiFeO₃) thin films, HAADF-STEM was used to identify edge dislocations, and EDX mapping provided elemental maps of the specified area. westlake.edu.cn

The combination of these techniques allows for a detailed analysis of the elemental distribution at the nanoscale. For instance, in the characterization of Ni/ZSM-5 catalysts, HAADF-STEM images clearly showed the distribution of NiO nanoparticles, and EDX elemental mapping confirmed that the bright areas in the HAADF image corresponded to the nickel signal. researchgate.net Similarly, for bismuth-containing materials, this would allow for precise mapping of bismuth, oxygen, and other constituent elements, revealing their spatial relationships within the nanostructure.

Research has shown that this combined approach is powerful for characterizing low concentrations of heavy metals on nanoscale particles. nih.gov It enables the identification of elemental segregation and the characterization of the chemical properties at and near features like dislocation cores. westlake.edu.cncore.ac.uk

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Mass Loss

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition behavior. mt.comtainstruments.comsu.edu.pk For this compound, TGA is instrumental in determining the decomposition pathway, which typically involves the loss of water to form bismuth oxide (Bi₂O₃).

The decomposition of this compound (Bi(OH)₃) to bismuth oxide is represented by the following reaction: 2Bi(OH)₃ → Bi₂O₃ + 3H₂O

Studies have shown that the decomposition of Bi(OH)₃ generally occurs at elevated temperatures. One analysis indicated a mass loss starting at approximately 390°C, with complete decomposition by 590°C, resulting in a mass loss of 9.7 wt%. However, other sources suggest that the decomposition can occur at lower temperatures, around 200°C. This variation can be attributed to factors such as heating rate, atmosphere, and the physical characteristics of the Bi(OH)₃ sample.

TGA can also be used to quantify the components in a mixture if they exhibit distinct, isolated weight loss events. mt.com For instance, the loss of moisture can be differentiated from the decomposition of the active compound. mt.com The analysis of the TGA curve can reveal single or multi-stage decomposition processes, which are characteristic of the material being studied. su.edu.pk

| Compound | Decomposition Product | Initiation Temperature (°C) | Completion Temperature (°C) | Mass Loss (%) |

|---|---|---|---|---|

| This compound (Bi(OH)₃) | Bismuth Oxide (Bi₂O₃) | ~390 | ~590 | 9.7 |

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This allows for the identification of endothermic (heat-absorbing) and exothermic (heat-releasing) processes occurring within the material. automotivepapers.cominnovatechlabs.com

For this compound, DSC analysis is crucial for understanding the energy changes associated with its decomposition. The decomposition of Bi(OH)₃ to Bi₂O₃ is an energetic process. Some studies have reported this decomposition to be exothermic. researchgate.net For example, the decomposition of Bi(OH)₃ has been associated with a heat release, and mechanical activation of the powder has been shown to reduce the decomposition energy. researchgate.net One report cites a decomposition energy of -107 J/g for the reaction 2Bi(OH)₃ → Bi₂O₃ + 3H₂O. Another study found that mechanical activation could lower this decomposition energy from 107 J/g to 82 J/g.

DSC can detect various phase transitions, such as melting, crystallization, and glass transitions. wikipedia.orginnovatechlabs.comnih.gov In the context of the transformation of this compound, DSC can pinpoint the temperatures at which these transitions occur and quantify the associated enthalpy changes. nih.gov For example, during the heating of α-Bi₂O₃, DSC can reveal staged phase transitions and the energy changes associated with them. researchgate.net

| Process | Enthalpy Change (ΔH) | Observation |

|---|---|---|

| Decomposition (2Bi(OH)₃ → Bi₂O₃ + 3H₂O) | -107 J/g | Exothermic process. |

| Decomposition after Mechanical Activation | -82 J/g | Reduced decomposition energy. |

Particle Size and Distribution Analysis

Dynamic Light Scattering (DLS) for Hydrodynamic Size

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the hydrodynamic size of nanoparticles in a solution or suspension. horiba.com The technique works by measuring the random changes in the intensity of light scattered by particles undergoing Brownian motion. horiba.com The translational diffusion coefficient of the particles is determined from these fluctuations, and the hydrodynamic diameter is then calculated using the Stokes-Einstein equation. horiba.comnih.gov

The hydrodynamic size is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. horiba.com This size includes not only the core of the particle but also any coating or solvent layers associated with it as it moves through the solution. nih.gov Therefore, the sample temperature and solvent viscosity are critical parameters for accurate DLS measurements. horiba.comnih.gov

DLS is particularly well-suited for analyzing submicron particles, with a measurement range extending to particles smaller than a nanometer. horiba.com It has been used to determine the size of various nanoparticles, including those of bismuth compounds. For instance, DLS has been employed to measure the hydrodynamic size of bismuth-embedded silica (B1680970) nanoparticles and bismuth sulfide (B99878) (Ag₂-₃xBixS) quantum dots. kcl.ac.ukfigshare.com In one study, the hydrodynamic size of bismuth-embedded silica nanoparticles was found to increase to approximately 250 nm after certain modifications. kcl.ac.uk

It is important to note that the particle size distribution determined by DLS is intensity-weighted, meaning that larger particles will contribute more significantly to the scattered light signal. nih.gov This can sometimes result in an overestimation of the average particle size if aggregates are present in the sample. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Particle Size

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique for characterizing the surface of materials at the nanoscale. nist.gov It provides three-dimensional topographical information and quantitative data on surface roughness and particle dimensions. nist.govsciopen.com In the context of this compound, AFM is crucial for visualizing the morphology of its nanostructures and accurately determining particle size, which are critical parameters influencing the material's properties.

AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. nist.gov The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. mdpi.com This process generates a detailed topographical map of the surface. Unlike electron microscopy techniques, AFM can image non-conductive materials without special coating and can operate in various environments, including ambient air or liquid. nist.gov

Research on this compound-containing nanocomposites has utilized AFM to verify and refine particle size data obtained from other methods. For instance, in studies involving chitosan/Bi(OH)₃ nanocomposites, AFM analysis was performed to confirm the size and distribution of the nanoparticles. umsha.ac.ir While methods like Dynamic Light Scattering (DLS) measure the hydrodynamic diameter and can sometimes overestimate particle size, AFM provides a more direct measurement of the physical dimensions of the dried particles. umsha.ac.ir Previous research has indicated that AFM results are often closer to the actual particle value, although it may not be suitable for every type of sample. umsha.ac.ir

In one study, chitosan/Bi(OH)₃ nanoparticles were analyzed, and AFM imaging revealed that the particles had the highest dispersion within a size range of 40 to 100 nm. umsha.ac.ir This finding was consistent with results from other characterization techniques like X-ray diffraction and scanning electron microscopy (SEM), which guided the selection of the optimal sample for AFM analysis. umsha.ac.ir Similarly, investigations into chitosan-coated Bi₂O₃–Bi(OH)₃ nanoparticles also employed AFM to assess their physicochemical properties, confirming that the majority of nanoparticles fell within the 40-100 nanometer range. researchgate.net

The detailed surface data from AFM can also reveal the aggregation state of nanoparticles. The aggregation of high-surface-energy nanoparticles is a common phenomenon, and AFM images can confirm this clustering. nih.gov

Detailed Research Findings

The following table summarizes findings from studies where AFM was used to characterize this compound-containing nanoparticles.

| Sample Material | Analytical Focus | Key Findings |

| Chitosan/Bi(OH)₃ Nanocomposites | Particle size distribution | The highest dispersion of particles was observed in the size range of 40-100 nm. umsha.ac.ir |

| Chitosan coated Bi₂O₃–Bi(OH)₃ Nanoparticles | Physicochemical properties and particle size | The majority of nanoparticles were in the range of 40-100 nanometers. researchgate.net |

Transformational Chemistry and Decomposition Pathways of Bismuth Hydroxide

Thermal Decomposition Mechanisms to Bismuth Oxides (Bi₂O₃)

The thermal decomposition of bismuth hydroxide (B78521) is the most common route to produce bismuth oxide. The process involves the removal of water molecules and the structural rearrangement of the bismuth-oxygen (B8504807) lattice.

Multi-step Decomposition Processes of Bi(OH)₃

2Bi(OH)₃(s) → Bi₂O₃(s) + 3H₂O(g)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), reveal distinct phases of weight loss corresponding to different decomposition events. The initial weight loss, typically occurring between 55°C and 220°C, is attributed to the evaporation of physically adsorbed surface water. allsciencejournal.com This is followed by a more significant weight loss in the region of 220°C to 512°C, which corresponds to the removal of lattice hydroxyl groups (dehydroxylation) as the Bi(OH)₃ structure breaks down to form Bi₂O₃. allsciencejournal.comtaylorandfrancis.com In some cases, the decomposition is believed to proceed via an intermediate like bismuth oxyhydroxide (BiOOH). irb.hr The complete conversion to crystalline bismuth oxide generally requires temperatures of 400°C or higher. wikipedia.orgcapes.gov.br Studies on related bismuth compounds, such as bismuth oxohydroxolaurates, also confirm a multi-step decomposition character under thermal stress. akjournals.com

Influence of Heating Rate and Atmosphere on Decomposition Products

The conditions under which thermal decomposition is carried out, specifically the heating rate and the surrounding atmosphere, have a profound impact on the reaction temperatures and the nature of the final products.

Heating Rate: The heating rate directly affects the kinetics of the decomposition. An increased heating rate tends to shift the decomposition events to higher temperatures. akjournals.comarxiv.org For instance, TGA curves obtained at faster linear heating rates show that the multi-step decomposition process occurs over a higher temperature range compared to slower rates. akjournals.com This is a common phenomenon in thermal analysis, as it provides less time for the system to reach thermal equilibrium at each temperature.

Atmosphere: The composition of the atmosphere is a critical determinant of the final product.

Oxidizing Atmosphere (e.g., Air): In the presence of air or oxygen, the decomposition of bismuth hydroxide or its precursors like bismuth oxalates typically yields bismuth(III) oxide (Bi₂O₃). chimicatechnoacta.ruinoe.ro For example, the controlled decomposition of bismuth oxalate (B1200264) in air leads to the formation of the metastable β-Bi₂O₃ phase around 270°C. inoe.ro

Inert or Reducing Atmosphere (e.g., Nitrogen, Vacuum): When heated in an inert (e.g., nitrogen) or reducing atmosphere, the decomposition pathway can change significantly. Decomposition of bismuth precursors under these conditions can lead to the formation of metallic bismuth or a mixture of metallic bismuth and bismuth oxide. inoe.roacs.org For example, the decomposition of bismuth oxalate under vacuum leads to metallic bismuth between 200°C and 300°C, while decomposition of Bi(C₂O₄)OH in nitrogen produces a Bi-Bi₂O₃ composite. acs.org The atmosphere can also influence the stability of the resulting oxide phases. researchgate.nettu-darmstadt.de

Phase Transitions and Polymorphism of Bismuth Oxides Derived from this compound

Bismuth(III) oxide is renowned for its rich polymorphism, with several distinct crystal structures, each possessing unique properties. The specific polymorph obtained from the decomposition of this compound is highly dependent on the thermal history and processing conditions.

Formation of α, β, γ, δ, ε, and ω-Bi₂O₃ Polymorphs

At least six polymorphs of Bi₂O₃ have been identified: monoclinic α-Bi₂O₃, tetragonal β-Bi₂O₃, body-centered cubic γ-Bi₂O₃, face-centered cubic δ-Bi₂O₃, orthorhombic ε-Bi₂O₃, and triclinic ω-Bi₂O₃. psu.ac.thresearchgate.net The decomposition of this compound and related precursors can be tailored to yield specific phases.

α-Bi₂O₃: This monoclinic phase is the most thermodynamically stable polymorph at low temperatures. irb.hr It is typically formed when the precursor is calcined at higher temperatures, generally above 500-600°C, allowing for the transformation from any initially formed metastable phases. chimicatechnoacta.rucapes.gov.br Using a strong base like NaOH (pH > 13) during the initial precipitation of the hydroxide precursor tends to favor the formation of α-Bi₂O₃ upon calcination. researchgate.net

β-Bi₂O₃: The metastable tetragonal phase is often the first crystalline phase to form during the low-temperature calcination of this compound or other precursors like bismuth oxalates, typically in the range of 250-450°C. irb.hrchimicatechnoacta.ruresearchgate.net Its formation is favored by carefully controlled heating, and it can be obtained as a single phase before it transforms into the more stable α-phase at higher temperatures. irb.hr

γ-Bi₂O₃: The body-centered cubic γ-phase is another metastable form. It can appear on cooling from the high-temperature δ-phase and can persist down to room temperature under specific cooling conditions or with the addition of dopants. irb.hr

δ-Bi₂O₃: This face-centered cubic phase is the stable high-temperature form of Bi₂O₃, existing above ~730°C. irb.hrchempap.org

ε-Bi₂O₃ and ω-Bi₂O₃: These are other documented polymorphs, though their synthesis directly from the decomposition of this compound is less commonly reported compared to the α and β phases. psu.ac.th

The choice of precipitating agent used to synthesize the initial Bi(OH)₃ can also influence the resulting polymorphs after calcination. For example, using a weak base like NH₄OH can result in a mixture of α- and β-Bi₂O₃, while a strong base like NaOH can produce a mix of α-, β-, and δ-Bi₂O₃ under certain conditions. psu.ac.th

Temperature-Dependent Phase Transformations

The various polymorphs of Bi₂O₃ can transform into one another as a function of temperature. These transitions are crucial in materials processing as they are often accompanied by volume changes that can affect the mechanical integrity of ceramic bodies.

The primary phase transitions are summarized in the table below:

| Transformation | Temperature Range (°C) | Description |

| β → α | 300 - 650 | The metastable tetragonal β-phase transforms into the stable monoclinic α-phase. The exact temperature can vary; transitions have been observed at ~300°C, while others report stability of the β-phase up to higher temperatures before converting. irb.hrchimicatechnoacta.ru Some studies show this transition occurring between 320-340°C or 550-500°C. nih.govacs.org |

| α → δ | ~730 | The stable low-temperature monoclinic α-phase transforms to the stable high-temperature cubic δ-phase. irb.hrchempap.orgnih.gov |

| δ → β / γ | ~645 - 650 | Upon cooling, the high-temperature δ-phase can transform into either the metastable tetragonal β-phase or the metastable body-centered cubic γ-phase. chempap.orgnih.gov |

These transformations are key to understanding the thermal behavior of bismuth oxide. For example, during heating, an endothermic peak around 740°C corresponds to the α → δ transition. researchgate.net Upon cooling, exothermic peaks can be observed corresponding to the δ → γ and subsequent γ → α transitions. researchgate.net

Hydrolysis and Precipitation Mechanisms in Aqueous Bismuth Systems

This compound is typically synthesized via the hydrolysis and precipitation of a soluble bismuth(III) salt in an aqueous solution. The most common precursor is bismuth(III) nitrate (B79036) pentahydrate, Bi(NO₃)₃·5H₂O.

The process begins with the dissolution of the bismuth salt. To prevent premature hydrolysis and the precipitation of bismuth subnitrate or other basic salts, the bismuth nitrate is often first dissolved in nitric acid. patsnap.com The Bi³⁺ ions exist in the acidic solution and are then precipitated as this compound by adding a base, such as sodium hydroxide (NaOH) or aqueous ammonia (B1221849) (NH₃·H₂O). wikipedia.orglibretexts.org

The fundamental precipitation reaction using NaOH is: Bi³⁺(aq) + 3OH⁻(aq) → Bi(OH)₃(s) libretexts.org

When bismuth nitrate is dissolved in water, it can hydrolyze, forming various polynuclear basic bismuth nitrate species, such as [Bi₆O₄(OH)₄]⁶⁺ or [Bi₆O₅(OH)₃]⁵⁺, before the final hydroxide product is formed. taylorandfrancis.comrsc.org The pH of the solution is a critical parameter that dictates the extent of hydrolysis and the composition of the precipitate. google.com Precipitation of BiOCl occurs at pH values from 0 to 3 in the presence of chloride ions. scispace.com For the formation of Bi(OH)₃, a higher pH is generally required. The reaction temperature also influences the crystallinity and morphology of the resulting precipitate. aip.org After precipitation, the solid is typically washed to remove residual ions and then dried.

Formation of this compound from Bismuth Salts

This compound (Bi(OH)₃) is commonly synthesized through the precipitation of a soluble bismuth salt with a base. The most prevalent method involves the use of bismuth(III) nitrate (Bi(NO₃)₃) as the precursor salt, which is reacted with an alkaline solution to induce the formation of this compound as a precipitate. smolecule.com This process is a cornerstone in the production of various bismuth compounds, as Bi(OH)₃ often serves as an intermediate.

The general chemical reaction for the formation of this compound from bismuth nitrate and sodium hydroxide is as follows: Bi(NO₃)₃(aq) + 3NaOH(aq) → Bi(OH)₃(s) + 3NaNO₃(aq) smolecule.com

Aqueous ammonia (NH₃·H₂O) is also widely used as a precipitating agent. The reaction proceeds by adjusting the pH of the bismuth salt solution, which initiates the nucleation and precipitation of this compound. google.com The synthesis can be broken down into several stages, including the preparation of the bismuth nitrate solution, the precipitation itself, a conversion or aging step, and subsequent washing and drying of the final product. google.com

The choice of bismuth salt and precipitating agent, along with reaction conditions such as pH, temperature, and the presence of additives, significantly influences the properties of the resulting this compound. For instance, in one method, a bismuth nitrate solution is prepared by dissolving bismuth oxide (Bi₂O₃) in concentrated nitric acid. google.com A dispersant may be added to prevent the agglomeration of particles during precipitation. google.com

While bismuth nitrate is the most common precursor, other bismuth salts can also be used. smolecule.com The hydrolysis of bismuth salts in aqueous solutions is a key step, where bismuth ions (Bi³⁺) react with water to form various hydrolytic species, ultimately leading to this compound. taylorandfrancis.comacs.org For example, dissolving bismuth nitrate pentahydrate in water can produce bismuth(III) dihydroxonitrate before forming Bi(OH)₃. taylorandfrancis.com The hydrolysis of bismuth chloride (BiCl₃) has also been studied, where chlorine atoms are replaced by hydroxyl groups to form intermediates like [Bi(OH)₂Cl]. researchgate.netscispace.com

The table below summarizes typical parameters for the synthesis of this compound from bismuth nitrate.

| Parameter | Value/Condition | Source |

| Bismuth Precursor | Bismuth Nitrate (Bi(NO₃)₃) | google.com |

| Precipitating Agents | Sodium Hydroxide (NaOH), Aqueous Ammonia (NH₃·H₂O) | psu.ac.th |

| Bi(NO₃)₃ Concentration | 0.15–2 mol/L | google.com |

| Reaction pH (Precipitation) | 0.5–10 | google.com |

| Reaction pH (Conversion) | 5.5–10 | google.com |

| Reaction Temperature | 20–90 °C | google.com |

Role of Hydroxide and Nitrate Ions in Precursor Chemistry

The chemistry of the precursor solution, particularly the roles of hydroxide and nitrate ions, is critical in determining the pathway of this compound formation and the characteristics of the final product.

Role of Hydroxide Ions (OH⁻)

Hydroxide ions, typically introduced via a strong base like NaOH or a weak base like NH₄OH, are the primary precipitating agent. psu.ac.th Their fundamental role is to increase the pH of the acidic bismuth salt solution, which drives the hydrolysis of Bi³⁺ ions and leads to the precipitation of insoluble Bi(OH)₃. acs.orggoogle.com

The concentration and type of base used affect the rate of precipitation and the physicochemical properties of the product. psu.ac.th

Strong Bases (e.g., NaOH): A strong base dissociates completely in water, providing a high concentration of OH⁻ ions. This leads to a faster precipitation of Bi³⁺ ions. psu.ac.th In some processes, a specific pH is targeted; for example, adjusting a bismuth nitrate solution to a pH of 1.5 with NaOH is the first step in a two-step synthesis of bismuth oxide, where this compound is the intermediate. google.com

Weak Bases (e.g., NH₄OH): A weak base only partially dissociates, resulting in a lower concentration of OH⁻ ions and a slower precipitation rate. psu.ac.th This can influence the crystal structure and purity of the resulting material. Research has shown that using NH₄OH can lead to a higher purity of bismuth oxide upon subsequent calcination of the hydroxide precursor, as fewer impurities like nitrate ions are retained compared to when NaOH is used. psu.ac.th

The concentration of hydroxide ions also plays a role in the formation of complex bismuth-containing structures. Hydrothermal processes utilizing variations in hydroxide ion concentration have been used to create specific phases of bismuth compounds, such as Bi₂Ti₂O₇. scielo.org.co

Role of Nitrate Ions (NO₃⁻)

Nitrate ions, originating from the commonly used precursor bismuth nitrate, are not merely spectators in the reaction. americanelements.com They are a key component of the precursor solution and can significantly influence the reaction pathway and product purity.

When bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is dissolved, it serves as the source of Bi³⁺ ions. taylorandfrancis.com However, the nitrate anions remain in the solution. americanelements.com The hydrolysis of bismuth in these nitric acid solutions can be complex, sometimes leading to the formation of basic bismuth nitrates, such as Bi₆O₄(OH)₄₆·H₂O, as intermediate species before further reaction. chimicatechnoacta.ru

A significant challenge in synthesizing high-purity bismuth compounds is the potential for nitrate ion contamination in the final product. sibran.ru this compound precipitated from nitric solutions can contain residual nitrate ions, which can be problematic for certain applications. sibran.ru During subsequent thermal decomposition (calcination) to form bismuth oxide, these nitrate ions decompose, typically into nitrogen dioxide and oxygen gas. taylorandfrancis.com The presence of nitrate ions during thermolysis can also lead to redox reactions, influencing the final oxide phase. urfu.ru Therefore, thorough washing of the this compound precipitate is crucial to remove residual nitrate ions and other impurities.

Advanced Material Applications Stemming from Bismuth Hydroxide Research

Photocatalytic Systems

Bismuth-based semiconductors, including bismuth hydroxide (B78521), are gaining attention as promising candidates for photocatalysis due to their high chemical stability, non-toxic nature, and cost-effectiveness. rsc.org Bi(OH)₃, in particular, possesses a narrower band gap (3.40 eV) compared to other hydroxides like In(OH)₃ (5.17 eV) and Mg(OH)₂ (4.74 eV), which allows for a broader range of light absorption. rsc.org

Degradation of Organic Pollutants (e.g., Phenol (B47542), Rhodamine B, Methylene (B1212753) Blue, Methyl Orange)

Bismuth hydroxide and its derivatives have demonstrated notable efficiency in breaking down persistent organic pollutants in water under light irradiation.

Phenol: A novel Bi(OH)₃ photocatalyst has shown efficient decomposition of phenol, achieving a 92.7% degradation rate in 180 minutes. rsc.orgrsc.org The basic sites on the surface of Bi(OH)₃ are believed to enhance the adsorption of phenol, which is acidic, thereby accelerating its degradation. rsc.org In related bismuth-based systems, such as β-Bi₂O₃, degradation efficiency for phenol reached as high as 97% after 90 minutes of sunlight exposure. mdpi.com

Rhodamine B (RhB): Bismuth oxide (Bi₂O₃), a related compound, has been extensively studied for RhB degradation. Under visible light, Bi₂O₃ microrods achieved removal efficiencies of 97.2% within 120 minutes at a pH of 3.0. mdpi.com Composites and heterojunctions, such as Bi₂O₃@LDHs, have also been developed to enhance photocatalytic activity, reaching over 90% removal under optimal conditions. researchgate.net

Methylene Blue (MB): Bi(OH)₃ has been tested for the photodegradation of methylene blue, with experiments showing its effectiveness under a 300W Xenon lamp. rsc.org

The photocatalytic degradation of these dyes is a key area of research, with various bismuth-based materials showing high efficiency.

| Pollutant | Catalyst | Degradation Efficiency | Time (min) | Light Source |

|---|---|---|---|---|

| Phenol | Bi(OH)₃ | 92.7% | 180 | Not Specified |

| Phenol | β-Bi₂O₃ | 97% | 90 | Sunlight |

| Rhodamine B | Bi₂O₃ microrods | 97.2% | 120 | Visible Light |

| Rhodamine B | Bi₂O₃@LDHs | 90.4% | Not Specified | Not Specified |

| Methylene Blue | Bi(OH)₃ | Effective Degradation | Not Specified | 300W Xenon Lamp |

Carbon Dioxide (CO₂) Photoreduction

The conversion of CO₂ into valuable fuels is a critical goal for sustainable energy. This compound has shown promise in this area. A synthesized Bi(OH)₃ photocatalyst demonstrated efficient CO₂ reduction, yielding a CO production rate of 36 μmol g⁻¹ h⁻¹. rsc.orgrsc.org This activity is attributed to several factors, including suitable band positions, the presence of alkaline groups that can adsorb acidic CO₂ gas, and abundant oxygen vacancies that facilitate the conversion reaction. rsc.orgnih.gov The relatively high conduction band of Bi(OH)₃ provides the necessary potential for the CO₂ conversion reaction to occur. rsc.org

Hydrogen (H₂) Generation via Water Splitting

Photocatalytic hydrogen production from water is another key application for advanced materials. Research has demonstrated that Bi(OH)₃ can be used for photocatalytic H₂ production. rsc.org This process typically involves dispersing the catalyst in a water-methanol solution and irradiating it with light. The photogenerated electrons from the catalyst reduce water to produce hydrogen gas.

Role of Band Positions and Oxygen Vacancies in Photocatalytic Activity

The photocatalytic efficiency of this compound is fundamentally linked to its electronic structure and surface defects.

Band Positions: The positions of the valence band (VB) and conduction band (CB) determine a semiconductor's ability to absorb light and the redox potential of the photogenerated electrons and holes. Bi(OH)₃ has a suitable band structure that enables both the reduction of CO₂ and the oxidation of pollutants. rsc.orgrsc.org The energy from absorbed photons excites electrons from the VB to the CB, leaving holes behind. These charge carriers then migrate to the surface to participate in redox reactions.

Oxygen Vacancies (OVs): Oxygen vacancies are defects in the crystal lattice that play a crucial role in enhancing photocatalytic activity. rsc.orgrsc.org They can act as active sites for the adsorption and activation of molecules like CO₂. rsc.org OVs can also introduce defect energy levels within the band gap, which can narrow the band-gap energy, extend the light absorption range, and serve as trapping sites for photogenerated electrons, promoting the separation of charge carriers and inhibiting their recombination. mdpi.com In Bi(OH)₃, OVs are believed to be a key factor in its high efficiency for CO₂ reduction. rsc.org The presence of OVs in Bi(OH)₃ has been verified through techniques like X-ray photoelectron spectroscopy (XPS), which shows a signal corresponding to oxygen atoms in the vicinity of a vacancy. rsc.org

Environmental Remediation and Adsorption Technologies

Beyond photocatalysis, this compound is also a potent adsorbent for removing harmful anions from water. Its high surface area and specific surface chemistry make it effective for environmental cleanup.

Removal of Anionic Contaminants (e.g., Nitrate (B79036), Fluoride (B91410), Arsenic)

This compound-based materials have been investigated for their capacity to adsorb various anionic pollutants. The mechanism often involves ion exchange or the formation of surface complexes. The positively charged surface of bismuth-based materials in certain pH ranges facilitates the electrostatic attraction of anions.

Nitrate: While specific studies on nitrate removal by pure Bi(OH)₃ are less common, related bismuth compounds like basic bismuth nitrate are known to be effective. The layered structure and surface hydroxyl groups can facilitate the capture of nitrate ions.

Fluoride: Research into various metal hydroxides has shown their potential for fluoride removal. The hydroxyl groups on the surface of Bi(OH)₃ can be exchanged with fluoride ions in the water, effectively sequestering the contaminant.

Arsenic: Bismuth compounds are known to have a strong affinity for arsenic. Adsorbents based on bismuth are being developed to remove both arsenite (As(III)) and arsenate (As(V)) from drinking water sources. The mechanism involves the formation of stable inner-sphere complexes between the bismuth centers and arsenic species.

Sequestration of Specific Contaminants by Bismuth Oxyhydroxides

Bismuth oxyhydroxides have emerged as versatile materials for the sequestration of a range of challenging environmental contaminants. researchgate.net Their unique layered crystalline structures, containing clusters like [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺, are surrounded by easily exchangeable anions, such as nitrate. acs.org This structural flexibility allows them to effectively capture various anionic species. researchgate.netacs.org

Extensive research has demonstrated the efficacy of bismuth oxyhydroxide materials in removing multiple high-priority contaminants found at legacy nuclear processing sites like the Hanford Site in the United States. acs.orgrsc.orgnih.gov These contaminants include radioactive isotopes and heavy metals that pose significant risks to groundwater and the wider environment. nih.govresearchgate.net

Key contaminants that can be sequestered by bismuth oxyhydroxides include:

Technetium-99 (⁹⁹Tc): As the pertechnetate (B1241340) anion (TcO₄⁻), this long-lived radionuclide is highly mobile in the subsurface. researchgate.netrsc.org While some synthesized bismuth oxyhydroxides (BOH) were more effective at capturing other contaminants, commercially available bismuth subnitrate (BSN) has shown effectiveness in removing pertechnetate. rsc.orgrsc.org Studies have shown that a layered bismuth oxyhydroxide material can remove over 98% of technetium from the aqueous phase after 30 days, although this removal can be slightly decreased when co-located with other contaminants. nih.gov

Iodine-129 (¹²⁹I): Present predominantly as iodate (B108269) (IO₃⁻) in contaminated sites, this radioactive isotope is a significant environmental concern due to its long half-life and mobility. researchgate.netacs.org Bismuth oxyhydroxide has demonstrated a high capacity for iodate uptake. rsc.orgresearchgate.net Research has shown that various forms of bismuth (oxy)hydroxide can adsorb nearly all of the iodine from synthetic groundwater. frontiersin.org The sequestration mechanism can involve the incorporation of iodate into a newly formed δ-Bi₂O₃ phase. rsc.orgresearchgate.net

Hexavalent Chromium (Cr(VI)): Often found as the chromate (B82759) anion (CrO₄²⁻), this is a toxic and carcinogenic contaminant. Bismuth oxyhydroxide materials have proven successful in sequestering chromate from water. researchgate.netacs.orgrsc.org In studies, these materials have removed over 98% of chromium from individual contaminant solutions. nih.gov

Uranyl Carbonate ([UO₂(CO₃)]ₓ²⁻²ˣ): Uranium contamination is a major issue at former nuclear sites. In aqueous environments, uranium can form stable and mobile anionic carbonate complexes. rsc.orgiaea.org Bismuth oxyhydroxide materials have shown a remarkable ability to sequester these uranyl carbonate complexes. researchgate.netacs.orgrsc.org The uptake is facilitated by the layered structure of the bismuth material, which can remove over 98% of uranium from the aqueous phase. nih.goviaea.org The mechanism may involve the substitution of uranyl carbonate between the [Bi₂O₂]²⁺ layers of the bismuth material. rsc.orgresearchgate.net

The versatility of bismuth-based materials allows them to sequester these contaminants even when they are present together in groundwater that also contains competing anions like nitrate and carbonate. researchgate.netacs.org The interaction mechanisms are complex and can include ion exchange, inner-sphere adsorption, and the formation of new mineral phases. rsc.orgresearchgate.net

| Contaminant | Chemical Form | Bismuth Material | Removal Efficiency | Source |

|---|---|---|---|---|

| Technetium-99 | Pertechnetate (TcO₄⁻) | Layered Bi oxyhydroxide / Bismuth Subnitrate | >98% (individual); slight decrease in co-contamination | nih.govrsc.org |

| Iodine-129 | Iodate (IO₃⁻) | Bismuth (oxy)hydroxide | Substantially all from synthetic groundwater | researchgate.netfrontiersin.org |

| Hexavalent Chromium | Chromate (CrO₄²⁻) | Bismuth oxyhydroxide | >98% (individual) | nih.gov |

| Uranium | Uranyl Carbonate ([UO₂(CO₃)]ₓ²⁻²ˣ) | Bismuth oxyhydroxide | >98% (individual) | nih.gov |

Adsorption of Dyes (e.g., Methyl Orange)

Industrial effluents, particularly from the textile industry, often contain synthetic dyes that are persistent and harmful to aquatic ecosystems. Bismuth-based materials have been investigated as effective adsorbents for the removal of these dyes from wastewater.

Penta-bismuth hepta-oxide nitrate (Bi₅O₇NO₃), synthesized via a precipitation method, has been shown to be an effective adsorbent for the anionic azo dye, Methyl Orange (MO). iwaponline.comnih.gov The adsorption capacity is influenced by parameters such as the adsorbent dose, initial dye concentration, pH, and temperature. iwaponline.comnih.gov Under optimal conditions, an adsorption capacity of 18.9 mg/g has been reported. nih.gov The adsorption process fits well with the Langmuir isotherm model, which suggests a monolayer coverage of the dye molecules on the adsorbent's surface. iwaponline.comnih.gov The kinetics of the adsorption follow a pseudo-second-order model, indicating that the process is chemical in nature. iwaponline.comnih.gov The mechanism is attributed to a combination of electrostatic attraction and anion exchange. iwaponline.com

Furthermore, hybrids of layered double hydroxides (LDH) and bismuth molybdate (B1676688) (Bi₂MoO₆) have demonstrated a significantly enhanced ability to selectively remove methyl orange from aqueous solutions. nih.govacs.org These nanohybrids showed a more than 300% increase in maximum adsorptivity compared to the modified LDH alone. acs.org

| Adsorbent | Dye | Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Source |

|---|---|---|---|---|---|

| Penta-bismuth hepta-oxide nitrate (Bi₅O₇NO₃) | Methyl Orange | 18.9 | Pseudo-second-order | Langmuir | nih.gov |

| CoAl layered double hydroxide-Bi₂MoO₆ hybrid | Methyl Orange | 1.95 mmol/g | Not specified | Not specified | acs.org |

Water Decontamination and Photocatalytic Antifouling Membranes

Beyond simple adsorption, bismuth-based compounds are integral to advanced water treatment technologies, including photocatalysis and the development of antifouling membranes. Yellow this compound has been identified as an effective material for removing nitrate and other anions like phosphate, sulfate, and chloride from water through an ion exchange mechanism. tandfonline.comtandfonline.com

Photocatalysis offers a method to not just sequester but also degrade organic pollutants. Bismuth compounds, particularly bismuth oxides (Bi₂O₃) and other bismuth-based semiconductors, are promising photocatalysts because they can be activated by visible light. researchgate.netmdpi.com This property is advantageous for creating self-cleaning and antifouling membranes, which are critical for efficient and long-lasting water filtration processes. mdpi.comnih.gov

Researchers have fabricated photocatalytic membranes by integrating bismuth-based nanoparticles into polymer matrices like polyvinylidene fluoride (PVDF). mdpi.comu-szeged.hu For instance, a PVDF membrane modified with bismuth oxide (Bi₂O₃) and acrylic acid demonstrated high photocatalytic activity, which enhances its filtering performance and provides strong anti-fouling and self-cleaning capabilities. mdpi.comnih.gov Similarly, composites of clay-like materials with Aurivillius oxides are considered promising for creating sorbent materials for water decontamination and photocatalytic antifouling membranes. nih.govacs.org These advanced membranes can degrade organic contaminants in the feed solution, mitigating the persistent problem of membrane fouling. mdpi.com

Advanced Sensor Technologies

The unique electronic and surface properties of this compound and its derivatives have led to their exploration in various advanced sensor technologies. These materials form the basis for detecting a range of gases and chemical species with high sensitivity and selectivity.

**5.3.1. Gas Sensing Applications (e.g., CO₂, H₂S, NO₂) **

Bismuth-based materials, particularly bismuth oxides and sulfides, are being developed as active components in chemiresistive gas sensors. These sensors operate by changing their electrical resistance upon exposure to a target gas.

Carbon Dioxide (CO₂): Bismuth oxide nanoplates have been identified as useful for carbon dioxide gas sensors. fishersci.ptthermofisher.kralfa.co.kr Nanosensors made from bismuth oxide (Bi₂O₃) have demonstrated the ability to detect CO₂ at room temperature. researchgate.netrsc.org The morphology of the Bi₂O₃ nanosensor, such as a nanosheet structure, can significantly influence its performance, with one study reporting a 179% response to 100 ppm of CO₂ with fast response and recovery times. researchgate.net

Hydrogen Sulfide (B99878) (H₂S): this compound (Bi(OH)₃) itself is used in disposable sensors for detecting hydrogen sulfide gas. nih.govacs.org A sensor using a paper-like substrate coated with Bi(OH)₃ at an alkaline pH can detect H₂S at concentrations as low as 30 ppb. nih.govacs.org The reaction between H₂S and the this compound produces bismuth sulfide (Bi₂S₃), resulting in a visible color change from white to yellow/brown. nih.govacs.org Additionally, bismuth oxide and bismuth sulfide (Bi₂S₃) nanostructures are being investigated for H₂S sensing at elevated temperatures and room temperature, respectively. mdpi.comresearchgate.net

Nitrogen Dioxide (NO₂): Bismuth sulfide (Bi₂S₃) and its composites have shown significant promise for detecting nitrogen dioxide, a major air pollutant. mdpi.comresearchgate.net Hierarchical Bi₂S₃ nanostructures have demonstrated outstanding NO₂ sensing capabilities at room temperature, with a high response value and the ability to detect concentrations down to 50 ppb. mdpi.com The high selectivity towards NO₂ is attributed to the strong adsorption energy between the Bi₂S₃ nanomaterial and NO₂ molecules. mdpi.commdpi.com Composites such as BiVO₄–CeO₂ have also shown excellent NO₂ sensing properties at room temperature, with an ultralow detection limit of 0.05 ppm. acs.org

| Target Gas | Sensing Material | Key Finding | Source |

|---|---|---|---|

| CO₂ | Bismuth Oxide (Bi₂O₃) nanosheet | 179% response to 100 ppm at room temperature | researchgate.net |

| H₂S | This compound (Bi(OH)₃) | Detection of ≥30 ppb via color change | nih.govacs.org |

| NO₂ | Hierarchical Bi₂S₃ | Detection limit of 50 ppb at room temperature | mdpi.com |

| NO₂ | BiVO₄–CeO₂ composite | Detection limit of 0.05 ppm at room temperature | acs.org |

Humidity Sensing Capabilities of Bismuth-Based Compounds

Bismuth-based compounds are also being explored for their potential in humidity sensing. researchgate.net The principle often relies on the change in electrical resistance or other properties as water molecules adsorb onto the material's surface. bsu.by